molecular formula C21H18N2O2 B7500197 N-(4-benzamidophenyl)-2-methylbenzamide

N-(4-benzamidophenyl)-2-methylbenzamide

Cat. No.: B7500197
M. Wt: 330.4 g/mol
InChI Key: DGHZJGMGKPHXRO-UHFFFAOYSA-N
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Description

N-(4-benzamidophenyl)-2-methylbenzamide is a synthetic organic compound belonging to the class of N-phenylbenzamide derivatives. As a research chemical, its primary value lies in its potential as a building block or intermediate in medicinal chemistry and drug discovery programs. Compounds with similar structural motifs, particularly those featuring multiple benzamide groups, have been investigated for their ability to interact with biological targets such as DNA. Some related bis-benzamide analogs are known to function as minor groove binders, exhibiting strong affinity for AT-rich DNA sequences, a mechanism that has been explored for developing therapeutics against parasitic infections like trypanosomiasis and leishmaniasis . This molecule's structure suggests potential for use in structure-activity relationship (SAR) studies to optimize physicochemical properties like binding affinity and selectivity. Researchers can utilize this compound to develop novel probes for biochemical assays or as a precursor for the synthesis of more complex molecules. It is supplied as a solid and should be stored in a cool, dark, and dry environment to ensure long-term stability. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(4-benzamidophenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-7-5-6-10-19(15)21(25)23-18-13-11-17(12-14-18)22-20(24)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHZJGMGKPHXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamidophenyl)-2-methylbenzamide typically involves the reaction of 4-aminobenzamide with 2-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The final product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamidophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(4-benzamidophenyl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-benzamidophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives vary widely in their substituents, influencing their physicochemical properties, reactivity, and applications. Below is a detailed comparison of N-(4-benzamidophenyl)-2-methylbenzamide with structurally related compounds:

2.1. Structural and Functional Analogues
Substituted Phenyl Derivatives

N-(4-Bromophenyl)-2-methylbenzamide (CAS: 66569-03-7)

  • Structure : Features a bromine substituent on the phenyl ring.
  • Properties :

  • Molecular weight: 290.16 g/mol
  • Boiling point: 319.8±35.0°C (predicted)
  • Density: 1.445±0.06 g/cm³ (predicted) .
    • Applications : Serves as a precursor in cross-coupling reactions due to the bromine atom’s reactivity.

N-(2-Nitrophenyl)-4-bromo-benzamide (Compound I)

  • Structure : Contains nitro and bromo groups on adjacent phenyl rings.
  • Crystallography : Two molecules per asymmetric unit, with distinct torsion angles compared to methoxy-substituted analogues (e.g., 4MNB) .

Hydroxy/Methoxy-Substituted Benzamides

4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide

  • Structure : Hydroxy and chloro substituents enhance hydrogen bonding.
  • Applications : Precursor for benzoxazepines; exhibits distinct crystal packing due to O–H···O and N–H···O interactions .

N-(4-Methoxyphenyl)benzamide

  • Structure : Methoxy group increases electron density on the phenyl ring.
  • Reactivity : Altered regioselectivity in electrophilic substitution compared to nitro or bromo derivatives .

Bidentate Directing Group Analogues

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Structure: Anthraquinone backbone with 2-methylbenzamide. Applications: Facilitates γ-C–H bond activation in Ru-catalyzed arylations due to strong N,O-chelation . Synthesis: Achieves 94% yield using 2-methylbenzoyl chloride, outperforming DCC/DMAP coupling (24% yield) .

Tolvaptan (Pharmaceutical Derivative) Structure: Complex benzazepine-benzamide hybrid.

2.2. Comparative Data Table
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound N,O-bidentate directing groups Not reported C–H activation; high-yield synthesis
N-(4-Bromophenyl)-2-methylbenzamide 4-Br, 2-CH₃ 290.16 Precursor for cross-coupling; high density
N-(2-Nitrophenyl)-4-bromo-benzamide 2-NO₂, 4-Br Not reported Crystallographic studies
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Anthraquinone, 2-CH₃ Not reported Ru-catalyzed C–H arylation; 94% synthesis yield
4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide 4-Cl, 2-OH, 4-CH₃ Not reported Benzoxazepine precursor; hydrogen bonding
2.3. Key Research Findings
  • Synthetic Efficiency : Acid chloride routes (e.g., 2-methylbenzoyl chloride) yield >90% for benzamides, whereas coupling agents (DCC/DMAP) are less efficient (~24%) .
  • C–H Activation: N,O-bidentate directing groups in this compound and anthraquinone derivatives enable selective γ-C–H bond functionalization, critical for pharmaceutical synthesis .
  • Thermal Stability : Bromine and nitro substituents increase molecular weight and density but may reduce solubility in polar solvents .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
¹H NMRAmide NH (δ 10.2 ppm), aromatic multiplicity
X-rayR1 < 0.05, C–N bond length (~1.33 Å)
HRMS[M+H]⁺ = 331.1312 (calc. 331.1309)

Q. Table 2: Biological Assay Optimization Checklist

ParameterStandardized ValuePurpose
DMSO Conc.≤0.1%Minimize solvent toxicity
Cell Passage≤20Ensure phenotype consistency
Incubation Time48 hReproducible IC₅₀

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